molecular formula C11H13NO3 B3049429 [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol CAS No. 206055-84-7

[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol

Katalognummer: B3049429
CAS-Nummer: 206055-84-7
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: VLLYRDLFJWFLGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is an organic compound with the molecular formula C11H13NO3 It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using an appropriate acid catalyst to yield the isoxazole ring. Finally, reduction of the resulting compound with a suitable reducing agent, such as sodium borohydride, produces this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its isoxazole ring is a common motif in many biologically active compounds, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a potential lead compound for drug discovery .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Wirkmechanismus

The mechanism of action of [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole ring. This interaction can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol apart is its combination of the isoxazole ring with a methoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

206055-84-7

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-5,10,13H,6-7H2,1H3

InChI-Schlüssel

VLLYRDLFJWFLGB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(C2)CO

Kanonische SMILES

COC1=CC=C(C=C1)C2=NOC(C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.